Thiarubrine C, (E)-
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Overview
Description
Thiarubrine C, (E)- is a polyacetylenic 1,2-dithiin compound isolated from the roots of Rudbeckia hirta (Asteraceae).
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Thiarubrine C involves a multi-step process starting from readily available 2,4-hexadiyne-1,6-diol. The synthesis includes the regio- and stereoselective 1,4-bis-addition of tert-butyl mercaptan to 1,4-disubstituted 1,3-butadiynes, followed by several steps including oxidation, condensation, and cyclization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Thiarubrine C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its DNA-cleaving properties, which involve the generation of hydroxyl radicals in the presence of thiols, oxygen, and trace metal ions .
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane or oxalyl chloride in DMSO.
Condensation: Tetrabromomethane with triphenylphosphine in dichloromethane.
Cyclization: Tetrabutylammonium fluoride/trifluoroacetic acid and iodine.
Major Products: The major products formed from these reactions include various intermediates leading to the final Thiarubrine C compound .
Scientific Research Applications
Thiarubrine C has been extensively studied for its applications in chemistry, biology, medicine, and industry:
Mechanism of Action
Thiarubrine C exerts its effects through the cleavage of DNA strands. This process involves the generation of hydroxyl radicals in the presence of thiols, oxygen, and trace metal ions. The cleavage mechanism is similar to that of enediyne compounds, which undergo cyclization to form DNA-cleaving radicals .
Comparison with Similar Compounds
Thiarubrine A: Similar structure but with a triple bond instead of a double bond.
Delta-terthienyl: Another related compound with nematicidal properties
Uniqueness: Thiarubrine C is unique due to its specific DNA-cleaving properties and its strong nematicidal activity, which is enhanced in the presence of light .
Properties
CAS No. |
3760-30-3 |
---|---|
Molecular Formula |
C13H10S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-[(3E)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |
InChI |
InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5+ |
InChI Key |
VWFQWQAMVFRICV-AATRIKPKSA-N |
Isomeric SMILES |
CC#CC1=CC=C(SS1)C#C/C=C/C=C |
Canonical SMILES |
CC#CC1=CC=C(SS1)C#CC=CC=C |
Origin of Product |
United States |
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